molecular formula C30H18 B116448 9,10-Bis(phenylethynyl)anthracene CAS No. 10075-85-1

9,10-Bis(phenylethynyl)anthracene

Cat. No. B116448
CAS RN: 10075-85-1
M. Wt: 378.5 g/mol
InChI Key: ZHBOFZNNPZNWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Bis(phenylethynyl)anthracene (BPEA) is an aromatic hydrocarbon with the chemical formula C30H18 . It is known for its strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light and also as a dopant for organic semiconductors in OLEDs .


Synthesis Analysis

The synthesis of 9,10-Bis(phenylethynyl)anthracene involves the reaction of 9,10-bis(4-hydroxyphenylethynyl)anthracene and naphthalene with two bromo-terminated pentaethyleneglycol groups . Yellow-emissive crystals suitable for single crystal X-ray structure analysis were obtained from tetrahydrofuran solution by slow evaporation .


Molecular Structure Analysis

The molecular structure of 9,10-Bis(phenylethynyl)anthracene is characterized by a cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group . The cyclophane was designed with shorter flexible oligo(ethyleneglycol) chains used as linkers bridging the luminophore and another aromatic group . The two different π-conjugated groups were orthogonally arranged in the individual molecule, and the luminophores partially overlapped between adjacent molecules .


Chemical Reactions Analysis

9,10-Bis(phenylethynyl)anthracene is used as a reagent for chemiluminescence research . It exerts fluorescence properties due to its polycyclic aromatic hydrocarbon system and is commonly used as a scintillator additive .


Physical And Chemical Properties Analysis

9,10-Bis(phenylethynyl)anthracene has a molar mass of 378.473 g/mol . It appears as orange needle crystals . Its melting point ranges from 252 to 258 °C .

Scientific Research Applications

Chemiluminescence and Fluorescent Materials

  • 9,10-Bis(phenylethynyl)anthracene is studied for its role in peroxyoxalate chemiluminescence and as a fluorescent material. The synthesis and evaluation of its derivatives have been explored for enhancing color control in chemiluminescence (Hanhela & Paul, 1981).

Photophysical Properties

  • The photophysical properties, including fluorescence and emission in the red region, of novel 9,10-Bis(phenylethynyl)anthracenes have been extensively researched. These compounds are known for high fluorescent quantum efficiencies (Danel & Lin, 2002).

Semiconducting Applications

  • The compound's derivatives have been synthesized to study their electronic and photophysical properties, particularly in the context of semiconducting applications. Substitution positions on the anthracene ring have been found to significantly influence molecular energies and intermolecular interactions (Hur et al., 2011).

Molecular Organization and Self-Assembly

  • Research has focused on controlling the molecular organization of 9,10-Bis(phenylethynyl)anthracenes, with studies revealing the crucial role of amide groups in controlling self-assembly in solutions. The formation of H-type face-to-face π-stacks and the interplay of π-stacking and H-bonding have been proposed (Lübtow et al., 2017).

Nanoscale Applications

  • The preparation of large-size single crystalline nanosheets of 9,10-bis(phenylethynyl)-anthracene has been documented, demonstrating superior performance in photodetectors and light emission anisotropy (Wang et al., 2016).

Optical Properties and Spectroscopy

  • Studies on the electronic transitions and absorption spectrum of 9,10-Bis(phenylethynyl)anthracene have been carried out, with findings contributing to a better understanding of its optical properties and potential applications in various fields (Thulstrup et al., 2013).

Molecular Engineering and Steric Interactions

  • The introduction of bulky substituents to 9,10-bis(phenylethynyl)anthracenes has been studied to understand its effect on molecular conformation and fluorescence spectroscopy. This research provides insights into the molecular engineering of such compounds (Beeby et al., 2007).

Safety And Hazards

9,10-Bis(phenylethynyl)anthracene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is an irritant and poses risks to the respiratory system . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

9,10-Bis(phenylethynyl)anthracene is a promising candidate for achieving external stimuli-responsive luminescence . The emission wavelength can be lowered by substituting the anthracene core by halogens or alkyls . Future research may focus on improving the singlet fission mechanism for highly efficient photovoltaic materials .

properties

IUPAC Name

9,10-bis(2-phenylethynyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBOFZNNPZNWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064936
Record name Anthracene, 9,10-bis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Bis(phenylethynyl)anthracene

CAS RN

10075-85-1
Record name 9,10-Bis(phenylethynyl)anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10075-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Bis(2-phenylethynyl)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 9,10-bis(2-phenylethynyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anthracene, 9,10-bis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-bis(phenylvinyl)anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-BIS(2-PHENYLETHYNYL)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC8JDB70DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 120 mg of 2-[4-(carboxybutyl)methylaminophenyl]-3-phenyl-5,6-dihydrothioxene prepared as described above (0.5 mmol) in 5.0 mL of THF was cooled in an ice bath for 30 minutes. 5.0 mL of oxalyl chloride was added to the cooled solution. The reaction mixture was stirred at 4° C. for 3 hours. Oxalyl chloride was evaporated on the rotovap under reduced pressure to give the acid chloride of 2-[4-(carboxybutyl)methylaminophenyl]-3-phenyl-5,6-dihydrothioxene. 2-Amino 9,10-bis-phenylethynyl anthracene (1.0 mmol) in 25 mL of dry THF was added to the residue followed by 2 drops of triethyl amine. The heterogeneous reaction mixture was stirred at room temperature for 24 hours. The reaction mixture was worked up as described for thioxene-phenanthrene. The product, 2-amino-9,10-bis(phenylethynyl)anthracene amide of 2-[4-(carboxybutyl)methylaminophenyl]-3-phenyl-5,6-dihydrothioxene (compound 7 in Table 1) was purified on preparative TLC (CH2Cl2: hexane 9:1) to yield 150 mg of yellow glassy solid.
Name
2-Amino 9,10-bis-phenylethynyl anthracene
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,10-Bis(phenylethynyl)anthracene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,10-Bis(phenylethynyl)anthracene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
9,10-Bis(phenylethynyl)anthracene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
9,10-Bis(phenylethynyl)anthracene
Reactant of Route 5
9,10-Bis(phenylethynyl)anthracene
Reactant of Route 6
9,10-Bis(phenylethynyl)anthracene

Citations

For This Compound
1,310
Citations
YJ Bae, G Kang, CD Malliakas, JN Nelson… - Journal of the …, 2018 - ACS Publications
Singlet fission (SF) in two or more electronically coupled organic chromophores converts a high-energy singlet exciton into two low-energy triplet excitons, which can be used to …
Number of citations: 96 pubs.acs.org
R Giménez, M Piñol, JL Serrano - Chemistry of materials, 2004 - ACS Publications
Liquid crystalline behavior has been found in a series of low-molecular-weight 9,10-disubstituted anthracenes. In particular, nematic mesomorphism is displayed by derivatives bearing …
Number of citations: 125 pubs.acs.org
A Zhu, JO White, HG Drickamer - The Journal of Physical …, 2002 - ACS Publications
The luminescence properties of 9,10-bis(phenylethynyl) anthracene have been investigated in solid poly(vinyl acetate) (PVAc) and a copolymer of vinyl chloride (VCl) and vinyl acetate (…
Number of citations: 18 pubs.acs.org
M Levitus, MA Garcia-Garibay - The Journal of Physical Chemistry …, 2000 - ACS Publications
The photophysics and electronic spectroscopy of 9,10-bis(phenylethynyl)anthracene (BPEA) were studied using absorption spectroscopy with polarized light, fluorescence anisotropy, …
Number of citations: 121 pubs.acs.org
B Manna, A Nandi, R Ghosh - The Journal of Physical Chemistry …, 2018 - ACS Publications
The possibility of overcoming the Shockley–Queisser limit of organic solar cell (OSC) efficiency by multiexciton generation through singlet exciton fission has recently attracted …
Number of citations: 48 pubs.acs.org
Y Yagita, K Matsui - Journal of Luminescence, 2015 - Elsevier
The optical properties of 9,10-bis(phenylethynyl)anthracene (BPEA) were studied for various states: nanoparticles (~100 nm), microcrystals (~1 μm), bulk crystals (~1 mm), and vacuum-…
Number of citations: 12 www.sciencedirect.com
M Mitsui, Y Kawano, R Takahashi, H Fukui - RSC advances, 2012 - pubs.rsc.org
The photophysics and photostability of 9,10-bis(phenylethynyl)anthracene (BPEA) diluted in a 40-nm-thick Zeonex polymer film have been investigated by single-molecule …
Number of citations: 41 pubs.rsc.org
CV Suneesh, KR Gopidas - The Journal of Physical Chemistry C, 2009 - ACS Publications
Photoinduced electron transfer in linked donor−acceptor dyads with bis(phenylethynyl)anthracene as light absorber and acceptor and one or two phenothiazine units as donors was …
Number of citations: 50 pubs.acs.org
AD Malakhov, MV Skorobogatyi… - European Journal of …, 2004 - Wiley Online Library
A series of novel modifying reagents, including phosphoramidites and solid supports, have been synthesized, and used for the introduction of 1‐(phenylethynyl)pyrene (PEPy) and 9,10‐…
SY Bae, KH Jung, MH Hoang, KH Kim, T wan Lee… - Synthetic metals, 2010 - Elsevier
New anthracene-containing conjugated molecules have been synthesized through Stille coupling reaction. 2,6-Dibromoanthracene-9,10-dione was reacted with ethynylbenzene or 1-…
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.